molecular formula C16H12BrClN2O B8677502 (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol

(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol

Cat. No. B8677502
M. Wt: 363.63 g/mol
InChI Key: FLVFULXNVKUUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202984B2

Procedure details

A solution of 1-phenyl-4-bromopyrazole (see M. A. Khan, et al., Can. J. Chem., (1963) 41 1540) (2.23 g) in diethyl ether (30 ml) wad cooled to −78° C. under argon atmosphere, and added dropwise thereto was n-butyl lithium (1.59 M hexane solution, 6.9 ml). The mixture was stirred at −20° C. to −10° C. for 5 hours, and added dropwise thereto at the same temperature was a solution of 5-bromo-2-chlorobenzaldehyde (2.19 g) obtained in Reference Example 16-(1) in diethyl ether (30 ml). The mixture was stirred at the same temperature for 30 minutes, and added thereto was tetrahydrofuran (30 ml), and the mixture was stirred at 0° C. for further 30 minutes. A saturated aqueous ammonium chloride solution was added thereto, and the mixture was extracted with ethyl acetate. The extract was washed with brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=83:17-80:20) to give 5-bromo-2-chlorophenyl-1-phenyl-4-pyrazolylmethanol (831 mg) as yellow oil. APCI-Mass m/Z 363/365 (M+H). (2) The above 5-bromo-2-chlorophenyl-1-phenyl-4-pyrazolylmethanol was treated in a manner similar to Reference Example 120-(2) to give the desired 5-bromo-2-chloro-1-(1-phenyl-4-pyrazolylmethyl)benzene as colorless powder. APCI-Mass m/Z 347/349 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
2.19 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH:11]=[C:10](Br)[CH:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.[Br:18][C:19]1[CH:20]=[CH:21][C:22]([Cl:27])=[C:23]([CH:26]=1)[CH:24]=[O:25].[Cl-].[NH4+]>C(OCC)C.O1CCCC1>[Br:18][C:19]1[CH:20]=[CH:21][C:22]([Cl:27])=[C:23]([CH:24]([C:10]2[CH:9]=[N:8][N:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH:11]=2)[OH:25])[CH:26]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=CC(=C1)Br
Step Two
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.19 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at −20° C. to −10° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
ADDITION
Type
ADDITION
Details
added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for further 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=83:17-80:20)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(O)C=1C=NN(C1)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 831 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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